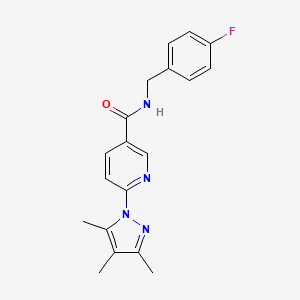

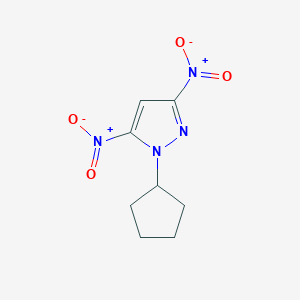

![molecular formula C21H21N3O4 B2500844 N-(5-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)甲基)-1,3,4-噻二唑-2-基)-2-(2,5-二甲基苯基)乙酰胺 CAS No. 922044-74-4](/img/structure/B2500844.png)

N-(5-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)甲基)-1,3,4-噻二唑-2-基)-2-(2,5-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The 1,3,4-oxadiazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic organic acids that are converted into esters, followed by hydrazides, and finally cyclized to form the 1,3,4-oxadiazole ring. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves the conversion of phenyl acetic acid into its ester, then to hydrazide, and cyclization in the presence of carbon disulfide (CS2) to afford the 1,3,4-oxadiazole-2-thiol . Similar synthetic strategies are employed in the synthesis of other derivatives, as seen in the papers provided .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectral techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis (CHN). These techniques provide detailed information about the molecular framework and the substitution pattern on the 1,3,4-oxadiazole ring .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the presence of other functional groups in the molecule. For example, the presence of a sulfanyl group can facilitate further reactions, such as the formation of thioethers . The reactivity of these compounds is also explored in the context of their biological activity, where they are screened against various enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for biological applications and its potential as a therapeutic agent. The spectral data obtained from the analysis also provide insights into the electronic properties of the molecules, which are important for understanding their interaction with biological targets .

科学研究应用

化学选择性插入研究

由Mlostoń、Kania和Heimgartner(2009)进行的研究探讨了二甲氧基卡宾对硫内酰环丙酮的N-H键的化学选择性插入,展示了1,3,4-噁二唑在合成中的实用性,通过一个假设的反应机制涉及中间离子对或络合物,创造了N-(二甲氧基)甲基衍生物。这项研究强调了噁二唑衍生物在合成有机化学中的多功能性,特别是在氮含化合物的修饰中(Mlostoń,Kania和Heimgartner,2009)。

合成和生物评价

另一项研究侧重于合成和药理评价N-取代的5-[(4-氯苯氧基)甲基]-1,3,4-噁二唑-2-基-2-硫代乙酰胺,突出它们作为抗菌剂的潜力。研究表明,对噁二唑基团的修饰可以导致具有显著抗菌活性的化合物,暗示这些化合物在开发新的抗菌剂中的适用性(Siddiqui et al., 2014)。

抗氧化和抗肿瘤活性

已经在各种研究中探讨了1,3,4-噁二唑衍生物的抗氧化和抗肿瘤潜力。例如,从对氯苯甲酸合成的化合物显示出有希望的α-葡萄糖苷酶抑制活性,表明它们作为管理与糖尿病相关疾病的药物前导的潜力。分子建模和ADME预测进一步支持了这些化合物的生物活性(Iftikhar等,2019)。

结构和生物活性研究

对N'-取代苄亚甲基-3,4,5-三甲氧基苯甲酰肼和3-乙酰基-2-取代苯基-5-(3,4,5-三甲氧基苯基)-2,3-二氢-1,3,4-噁二唑衍生物的结构和生物活性进行了研究,揭示了它们对癌细胞的抗增殖活性。这些研究有助于理解生物活性化合物的结构要求,可能指导新治疗剂的设计(Jin et al., 2006)。

安全和危害

This would involve examining any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

未来方向

This would involve discussing potential future research directions, such as new applications for the compound, improvements to its synthesis, or further studies of its properties or mechanism of action.

I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!

属性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-3-4-14(2)16(9-13)12-19(25)22-21-24-23-20(28-21)11-15-5-6-17-18(10-15)27-8-7-26-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDOBQVVYNGHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)